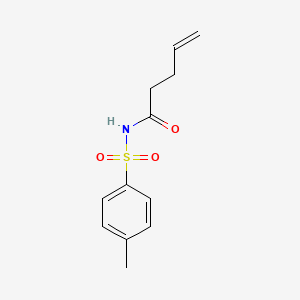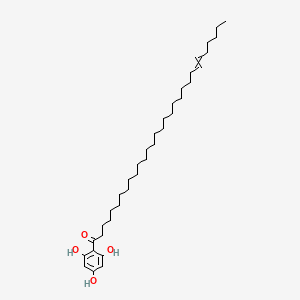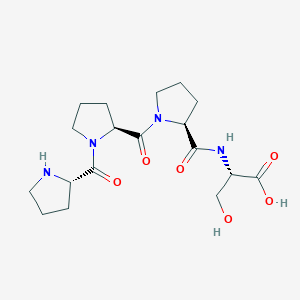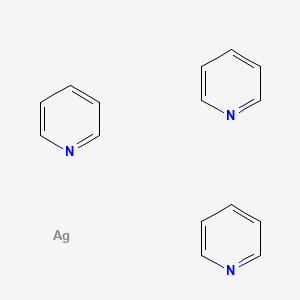
6,6-Diethyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diethyldocosane is a hydrocarbon compound with the molecular formula C26H54. It is a long-chain alkane, characterized by its 26 carbon atoms and 54 hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms. The structure of this compound includes two ethyl groups attached to the sixth carbon of a docosane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures the complete saturation of the hydrocarbon chain, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Diethyldocosane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form haloalkanes. For example, chlorination with chlorine gas (Cl2) under UV light can produce 6,6-diethyl-1-chlorodocosane.
Combustion: When exposed to sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide (CO2) and water (H2O).
Major Products Formed:
Halogenated Derivatives: The halogenation reactions yield various haloalkanes depending on the halogen used.
Combustion Products: The primary products of combustion are carbon dioxide and water.
Applications De Recherche Scientifique
6,6-Diethyldocosane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its long hydrocarbon chain makes it useful as a model compound for studying the properties of alkanes and their interactions with other substances. Additionally, it can be used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
In the field of materials science, this compound is used to investigate the behavior of long-chain hydrocarbons in various environments. Its properties are studied to understand the effects of molecular structure on the physical and chemical characteristics of alkanes.
Mécanisme D'action
As a hydrocarbon, 6,6-Diethyldocosane does not have a specific mechanism of action in biological systems. its interactions with other molecules can be explained by van der Waals forces and hydrophobic interactions. These interactions are crucial in understanding the behavior of hydrocarbons in non-polar environments and their role in various chemical processes.
Comparaison Avec Des Composés Similaires
Docosane (C22H46): A straight-chain alkane with 22 carbon atoms.
Hexacosane (C26H54): A straight-chain alkane with 26 carbon atoms, similar in molecular weight but without the ethyl groups.
2,2-Diethyldocosane (C26H54): Another isomer of docosane with ethyl groups attached to the second carbon.
Comparison: 6,6-Diethyldocosane is unique due to the position of its ethyl groups on the sixth carbon atom. This structural difference can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. The presence of the ethyl groups can also affect its reactivity and interactions with other molecules, making it distinct from other similar alkanes.
Propriétés
Numéro CAS |
714275-47-5 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
6,6-diethyldocosane |
InChI |
InChI=1S/C26H54/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-23-25-26(7-3,8-4)24-22-10-6-2/h5-25H2,1-4H3 |
Clé InChI |
BWAQRMDZWUKAAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CC)(CC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)


![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)




![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
